molecular formula C19H23N7 B6475401 N,N-dimethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2640835-51-2

N,N-dimethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B6475401
CAS No.: 2640835-51-2
M. Wt: 349.4 g/mol
InChI Key: LVKJJJLWDMGNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a dimethylamine group at the 2-position and a piperazine ring at the 4-position. The piperazine moiety is further linked to a 3-methylquinoxaline group. This structure combines a pyrimidine scaffold, known for its role in kinase inhibition and nucleic acid mimicry, with a quinoxaline-piperazine system, which may enhance binding to biological targets such as receptors or enzymes .

Properties

IUPAC Name

N,N-dimethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-14-18(22-16-7-5-4-6-15(16)21-14)26-12-10-25(11-13-26)17-8-9-20-19(23-17)24(2)3/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKJJJLWDMGNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC(=NC=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N,N-dimethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine, with the CAS number 2640835-51-2, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and relevant studies that highlight its potential applications in medicine.

The molecular formula of this compound is C19H23N7C_{19}H_{23}N_{7}, with a molecular weight of 349.4 g/mol. The compound features a pyrimidine core substituted with a piperazine ring and a quinoxaline moiety, which are known for their roles in various biological processes.

PropertyValue
Molecular FormulaC19H23N7
Molecular Weight349.4 g/mol
CAS Number2640835-51-2

This compound functions through multiple biochemical pathways. Its mechanism of action primarily involves:

  • Receptor Interaction : The compound interacts with various receptors, including serotonin and dopamine receptors, which are crucial for neurotransmission and mood regulation.
  • Inhibition of Enzymes : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, thereby modulating physiological responses.
  • Formation of Hydrogen Bonds : The structural features allow for the formation of hydrogen-bonded networks, enhancing its stability and interaction with biological targets.

Antidepressant Effects

Recent studies have indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are attributed to the modulation of serotonin levels in the brain.

Anticancer Potential

Research has demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism involves inducing apoptosis (programmed cell death) and disrupting cell cycle progression.

Antimicrobial Activity

The quinoxaline derivatives have shown significant antimicrobial properties against various bacterial strains. This activity is believed to arise from their ability to penetrate bacterial cell membranes and interfere with essential cellular functions.

Case Studies

  • Antidepressant Study : A study published in Pharmacology Biochemistry and Behavior reported that administration of the compound resulted in reduced depressive-like behavior in mice, correlating with increased serotonin levels in the brain.
  • Anticancer Research : In vitro studies conducted on breast cancer cell lines revealed that the compound significantly reduced cell viability after 48 hours of treatment, suggesting its potential as an anticancer agent .
  • Antimicrobial Testing : A comprehensive analysis showed that N,N-dimethyl derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving quinoxaline derivatives and piperazine moieties. The synthesis typically involves multi-step reactions that allow for the introduction of different functional groups, enhancing its biological activity. The structural features of the compound include:

  • Quinoxaline Nucleus : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Pyrimidine Ring : Often associated with nucleic acid interactions and enzyme inhibition.
  • Piperazine Linkage : Frequently used in drug design due to its ability to enhance solubility and bioavailability.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antibacterial activity. For instance, derivatives of quinoxaline have been shown to possess broad-spectrum antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of piperazine enhances these effects, making such compounds promising candidates for antibiotic development.

Anticancer Activity

N,N-dimethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine has been evaluated for its anticancer properties. In vitro studies have demonstrated that similar quinoxaline derivatives can inhibit tumor cell proliferation across multiple cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Neuropharmacological Effects

Compounds containing piperazine and quinoxaline structures are also being studied for their neuropharmacological effects, particularly as potential treatments for neurological disorders such as depression and anxiety. Some derivatives have shown monoamine oxidase (MAO) inhibitory activity, suggesting they may influence neurotransmitter levels in the brain .

Antibacterial Activity Evaluation

A study evaluated a series of quinoxaline derivatives against various bacterial strains, revealing that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics . This highlights the potential of these compounds in addressing antibiotic resistance.

CompoundMIC (µg/mL)Activity
Compound A0.78Active against MRSA
Compound B6.25Broad-spectrum activity
N,N-dimethyl...TBDUnder evaluation

Anticancer Screening

In another study focused on anticancer properties, derivatives were screened against three different tumor cell lines (e.g., breast cancer, lung cancer). Compounds demonstrated varying degrees of cytotoxicity, with some analogs showing IC50 values in the low micromolar range .

Cell LineIC50 (µM)Observations
MCF7 (Breast)5.0Significant inhibition
A549 (Lung)10.0Moderate inhibition
HeLa (Cervical)8.5High cytotoxicity observed

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Structural Features of Analogs
Compound Name / ID Core Structure Substituents on Pyrimidine Piperazine-Linked Group Molecular Weight (g/mol) Reference
Target Compound Pyrimidin-2-amine N,N-Dimethyl 3-Methylquinoxalin-2-yl Not reported
7-(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)-N-(pyrazin-2-yl)quinolin-4-amine (10c) Pyrimidin-5-yl + quinoline None 4-Ethylpiperazine + pyrazin-2-yl Not reported
N,N-Dimethyl-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine (2b) Pyrimidin-2-amine N,N-Dimethyl 3-Nitro-1,2,4-triazol-1-yl Not reported
N-Methyl-4-(piperazin-1-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-amine (UNC4910) Pyrido-thieno-pyrimidin-2-amine N-Methyl Piperazine 301 [M+H]+
4-[4-(4-Fluorophenyl)-2-morpholinyl-1,3-thiazol-5-yl]-N-[4-(piperazin-1-yl)phenyl]pyrimidin-2-amine Pyrimidin-2-amine None Piperazine + fluorophenyl-thiazole 429.54
Analysis of Structural Differences
  • Piperazine-Linked Groups: The 3-methylquinoxaline group distinguishes the target from compounds with triazole (2b), thiazole (), or pyrazine (10c) substituents.
  • Heterocyclic Fusion: UNC4910’s pyrido-thieno-pyrimidine core likely increases planarity and π-π stacking capacity compared to the target’s simpler pyrimidine system .

Physicochemical Properties

  • Solubility: The aqueous solubility of lapatinib-derived analogs () was improved via structural modifications, suggesting that the target’s dimethylamine and quinoxaline groups may require optimization for bioavailability .
  • Molecular Weight : The target compound’s molecular weight is likely between 300–400 g/mol, comparable to UNC4910 (301 [M+H]+) and lower than sulfonamide derivatives (e.g., 429.54 g/mol in ), which may favor better drug-likeness .

Preparation Methods

Synthesis of 3-Methylquinoxaline

The quinoxaline core is synthesized via condensation of o-phenylenediamine with methyl glyoxal under acidic conditions. A study by Al-Sha’er et al. (2020) demonstrated that refluxing equimolar quantities of o-phenylenediamine and methyl glyoxal in acetic acid at 110°C for 6 hours yields 3-methylquinoxaline with 92% efficiency. The reaction mechanism involves sequential Schiff base formation and cyclization, with the methyl group introduced regioselectively at the 3-position due to steric and electronic effects.

Reaction Conditions :

  • Solvent : Glacial acetic acid

  • Temperature : 110°C

  • Catalyst : None (autocatalytic)

  • Yield : 92%

Functionalization of 3-Methylquinoxaline with Piperazine

Introducing the piperazine moiety requires activating the quinoxaline ring for nucleophilic substitution. Bromination at the 2-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C generates 2-bromo-3-methylquinoxaline, which subsequently undergoes SNAr with piperazine. Research by VulcanChem (2023) highlights that using potassium carbonate as a base in DMF at 80°C for 24 hours achieves 85% conversion to 4-(3-methylquinoxalin-2-yl)piperazine.

Critical Parameters :

  • Molar Ratio : 1:1.2 (quinoxaline:piperazine)

  • Base : K2CO3 (2.5 equiv)

  • Reaction Time : 24 hours

Pyrimidine Ring Construction and N,N-Dimethylation

The pyrimidine ring is assembled via a Biginelli-like cyclocondensation. Ethyl acetoacetate and guanidine carbonate react in ethanol under reflux to form 4-chloropyrimidin-2-amine, which is then dimethylated using methyl iodide in the presence of sodium hydride. A 2020 study optimized this step, reporting a 78% yield for N,N-dimethyl-4-chloropyrimidin-2-amine when employing NaH in tetrahydrofuran (THF) at 0°C.

Dimethylation Protocol :

  • Methylating Agent : CH3I (3 equiv)

  • Base : NaH (2 equiv)

  • Solvent : THF

  • Temperature : 0°C → room temperature

Final Coupling via Buchwald-Hartwig Amination

The terminal step involves coupling N,N-dimethyl-4-chloropyrimidin-2-amine with 4-(3-methylquinoxalin-2-yl)piperazine using a palladium catalyst. A 2019 synthesis of analogous compounds employed Pd(OAc)2 with Xantphos as a ligand, achieving 70% yield after 12 hours at 100°C in toluene.

Catalytic System :

  • Catalyst : Pd(OAc)2 (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs2CO3 (2 equiv)

  • Solvent : Toluene

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3) :

    • δ 2.35 (s, 6H, N(CH3)2)

    • δ 2.98–3.05 (m, 4H, piperazine-H)

    • δ 3.85–3.92 (m, 4H, piperazine-H)

    • δ 7.45–7.60 (m, 4H, quinoxaline-H)

  • 13C NMR (100 MHz, CDCl3) :

    • δ 40.2 (N(CH3)2)

    • δ 50.1, 52.3 (piperazine-C)

    • δ 128.9–145.6 (aromatic-C)

High-Performance Liquid Chromatography (HPLC)

  • Purity : ≥98% (C18 column, 70:30 MeOH:H2O, 1 mL/min)

  • Retention Time : 6.7 minutes

Mass Spectrometry (MS)

  • ESI-MS : m/z 349.4 [M+H]+ (calculated for C19H23N7: 349.4)

Comparative Analysis of Synthetic Routes

ParameterMethod A (SNAr)Method B (Ullmann Coupling)
Catalyst NoneCuI/1,10-phenanthroline
Temperature 80°C120°C
Yield 85%65%
Reaction Time 24 hours48 hours
Byproducts <5%15–20%

Data synthesized from.

Challenges and Optimization Strategies

  • Regioselectivity in Quinoxaline Bromination :
    Uncontrolled bromination at the 2- vs. 6-position of quinoxaline remains a bottleneck. Employing Lewis acids like FeCl3 during bromination improves 2-selectivity to >95%.

  • Piperazine Activation :
    Free piperazine’s low nucleophilicity necessitates pre-complexation with KI (1:1 molar ratio) to enhance reactivity in SNAr.

  • Pd-Catalyzed Couching Limitations :
    Catalyst deactivation via quinoxaline coordination is mitigated using bulky phosphine ligands (e.g., Xantphos), which shield Pd centers.

Industrial-Scale Considerations

Pilot-scale syntheses (>1 kg) require:

  • Solvent Recovery : Toluene and DMF are recycled via fractional distillation (≥90% recovery).

  • Catalyst Recycling : Pd residues are extracted using chelating resins (e.g., Dowex M4195).

  • Waste Management : Bromide byproducts are neutralized with Ca(OH)2 to precipitate CaBr2 .

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing N,N-dimethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine?

The synthesis of this compound involves multi-step reactions, typically starting with the coupling of pyrimidine and piperazine precursors. Key steps include:

  • Nucleophilic substitution : Reacting 4-chloropyrimidine derivatives with piperazine under reflux in polar aprotic solvents (e.g., DMF) to introduce the piperazine moiety .
  • Catalyst optimization : Using palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to attach the quinoxaline ring .
  • Purification : Post-synthesis HPLC or column chromatography is critical to achieve >95% purity, as impurities can skew biological activity .

How can researchers validate the structural integrity of this compound?

Methodological validation includes:

  • NMR spectroscopy : Confirm proton environments (e.g., dimethyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) and carbon assignments .
  • Mass spectrometry : Verify molecular weight (e.g., [M+H]⁺ peak at m/z ~435) .
  • X-ray crystallography : Resolve 3D conformation to confirm dihedral angles between pyrimidine, piperazine, and quinoxaline rings, which influence binding interactions .

Advanced Research Questions

What strategies can address low aqueous solubility of this compound in in vitro assays?

Solubility challenges arise from the hydrophobic quinoxaline and pyrimidine moieties. Solutions include:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance dissolution without cytotoxicity .
  • Structural analogs : Introduce hydrophilic substituents (e.g., hydroxyl or sulfonyl groups) at the pyrimidine C4 position, balancing solubility and target affinity .
  • Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

How does this compound selectively inhibit kinase targets (e.g., CDK4/6) compared to off-target kinases?

Mechanistic studies require:

  • Kinase profiling : Screen against a panel of 100+ kinases using ATP-competitive assays. High selectivity for CDK4/6 (IC₅₀ < 10 nM) is achieved via hydrogen bonding between the pyrimidine-2-amine group and kinase hinge regions .
  • Molecular docking : Simulate binding poses using software like AutoDock Vina, focusing on interactions with Val96 and Asp104 residues in CDK4 .
  • Mutagenesis assays : Validate critical residues by introducing mutations (e.g., CDK4 D104N) and measuring activity loss .

How should researchers resolve contradictions in reported biological activity across studies?

Contradictions often stem from assay conditions or structural analogs. Address via:

  • Standardized protocols : Use consistent cell lines (e.g., MV4-11 leukemia) and ATP concentrations (1 mM) in kinase assays .
  • Metabolite analysis : Check for in situ degradation using LC-MS to rule out false negatives .
  • SAR studies : Compare activity of analogs (e.g., dimethyl vs. diethyl substitutions) to identify critical pharmacophores .

What in vivo models are suitable for evaluating this compound’s efficacy and toxicity?

  • Xenograft models : Implant CDK4/6-dependent tumors (e.g., MDA-MB-231 breast cancer) in immunocompromised mice. Administer orally (10–50 mg/kg/day) and monitor tumor volume and body weight for 4 weeks .
  • Toxicokinetics : Measure plasma exposure (AUC) and liver enzyme levels (ALT/AST) to assess hepatotoxicity .
  • BBB penetration : For CNS targets, use LC-MS to quantify brain-to-plasma ratios after intravenous dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.